ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromen (coumarin) core. Key structural features include:
- Position 7: A 3,5-dimethylbenzyloxy substituent, introducing aromatic bulk and hydrophobicity.
- Position 3: An ethyl propanoate ester, contributing to solubility and intermolecular interactions.
The compound’s properties, such as increased hydrophobicity (predicted XLogP3 > 4.0) and molecular weight (~410 g/mol), distinguish it from simpler coumarin derivatives. Its synthetic route likely involves alkylation or esterification of a hydroxylated coumarin precursor, though specific details are absent in the provided evidence.
Properties
Molecular Formula |
C24H26O5 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 3-[7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C24H26O5/c1-5-27-23(25)9-8-21-17(4)20-7-6-19(13-22(20)29-24(21)26)28-14-18-11-15(2)10-16(3)12-18/h6-7,10-13H,5,8-9,14H2,1-4H3 |
InChI Key |
FZNYMSLQISAHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC(=C3)C)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the 3,5-Dimethylbenzyl Group: The 3,5-dimethylbenzyl group can be introduced through an etherification reaction, where the hydroxyl group on the chromen-2-one core reacts with 3,5-dimethylbenzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving chromen-2-one derivatives.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Key Differences :
- The aromatic substituent may improve binding affinity to hydrophobic targets (e.g., enzymes or receptors) compared to the flexible propoxy group .
Bioactive Compounds with 3,5-Dimethylbenzyl Substituents
Compounds featuring 3,5-dimethylbenzyl groups, though structurally distinct from coumarins, highlight the pharmacological relevance of this substituent. Examples from anti-HIV research () include:
Insights :
- The 3,5-dimethylbenzyl group in uracil derivatives confers potent anti-HIV activity but faces resistance from the Y181C mutation .
Ethyl Propanoate Esters in Agrochemicals
Ethyl propanoate esters are prevalent in agrochemicals, though their core structures differ from coumarins ():
| Compound | Core Structure | Use |
|---|---|---|
| Pyraflufen-ethyl | Benzoxazolyl | Herbicide |
| Quizalofop-P-ethyl | Quinoxalinyl | Herbicide (ACCase inhibitor) |
| Target Compound | Coumarin | Unknown (structural analogy) |
Comparison :
- The ethyl propanoate group in agrochemicals improves systemic mobility and bioavailability. In the target compound, this group may similarly enhance pharmacokinetics but requires validation .
Biological Activity
Ethyl 3-{7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound known for its unique chromenone structure and various substituents that enhance its biological activity. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H26O5, with a molecular weight of approximately 398.46 g/mol. The compound features a chromenone core with a dimethylbenzyl ether substituent, which contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chromenone Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the dimethylbenzyl ether group is performed via nucleophilic substitution.
- Esterification : The final step involves esterification to obtain the desired ethyl ester form.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Properties : In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Anti-inflammatory Effects : this compound has been found to reduce inflammation markers in animal models.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Key findings from SAR studies include:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethylbenzyl ether | Enhances lipophilicity and cellular uptake |
| Chromenone core | Essential for anticancer activity |
| Ethyl ester group | Influences solubility and bioavailability |
Case Studies
- Anticancer Activity : A study conducted by Zhang et al. (2020) reported that this compound inhibited cell growth in MCF7 breast cancer cells with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Anti-inflammatory Effects : In a murine model of arthritis, the compound significantly reduced paw swelling and inflammatory cytokine levels (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent (Lee et al., 2021).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
